molecular formula C8H14N2O5S B14643070 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate CAS No. 54424-38-3

1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate

Cat. No.: B14643070
CAS No.: 54424-38-3
M. Wt: 250.27 g/mol
InChI Key: VANWEDQWXZXHGP-UHFFFAOYSA-M
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Description

1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a chemical compound with a unique structure that includes a dihydropyrimidin-1-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a urea derivative in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium chloride
  • 1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium nitrate

Uniqueness

1-Methyl-2-oxo-3-(propan-2-yl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific sulfate counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different counterions.

Properties

CAS No.

54424-38-3

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

hydrogen sulfate;1-methyl-3-propan-2-ylpyrimidin-1-ium-2-one

InChI

InChI=1S/C8H13N2O.H2O4S/c1-7(2)10-6-4-5-9(3)8(10)11;1-5(2,3)4/h4-7H,1-3H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

VANWEDQWXZXHGP-UHFFFAOYSA-M

Canonical SMILES

CC(C)N1C=CC=[N+](C1=O)C.OS(=O)(=O)[O-]

Origin of Product

United States

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